molecular formula C11H19NO3 B8350420 3-(4-Formylpiperidin-1-yl)propyl acetate

3-(4-Formylpiperidin-1-yl)propyl acetate

Cat. No.: B8350420
M. Wt: 213.27 g/mol
InChI Key: IZIWYPLJVKKZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Formylpiperidin-1-yl)propyl acetate is a piperidine derivative characterized by a formyl group at the 4-position of the piperidine ring and an acetate ester at the terminal propyl chain.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

3-(4-formylpiperidin-1-yl)propyl acetate

InChI

InChI=1S/C11H19NO3/c1-10(14)15-8-2-5-12-6-3-11(9-13)4-7-12/h9,11H,2-8H2,1H3

InChI Key

IZIWYPLJVKKZCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCN1CCC(CC1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogs include:

Compound Key Functional Groups Molecular Weight (g/mol) Synthetic Route Applications
3-{2-(1-Azulyl)ethoxy}propyl acetate Azulene, ethoxy, acetate ester ~298 (estimated) Reaction of trimethylene oxide (TMO) with azulene derivatives Potential use in organic synthesis and photochemical studies
3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl acetate Benzofuran, phenolic, hydroxymethyl, acetate ester ~414 (HR-ESI-MS data) Column chromatography isolation from Euphorbia thymifolia Cytotoxic activity against Huh7.5 and A549 cancer cell lines
N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}chloroacetamide derivatives Piperidinylmethyl, phenoxypropyl, chloroacetamide ~450–500 (varies by derivative) Reaction of N-{3-[3-(piperidinylmethyl)phenoxy]propyl}chloroacetamide with amines Inhibitors of gastric acid secretion (pharmaceutical applications)
2-[4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl acetate Trifluoromethyl, phenothiazine, piperazine, acetate 552.47 (C₂₄H₃₀Cl₂F₃N₃O₂S) Multi-step synthesis involving phenothiazine and piperazine intermediates Antipsychotic or neuropharmacological agents (structural similarity to known drugs)

Key Differences and Reactivity

  • Formyl Group vs. Other Substituents: The 4-formyl group in 3-(4-formylpiperidin-1-yl)propyl acetate distinguishes it from analogs like the piperidinylmethyl group in or the trifluoromethyl-phenothiazine moiety in . The formyl group enhances electrophilicity, enabling reactions such as Schiff base formation or nucleophilic additions.
  • Ester Hydrolysis Sensitivity : The acetate ester in the target compound is susceptible to hydrolysis under basic or enzymatic conditions, similar to the benzofuran-linked acetate in . This property is critical for prodrug design or controlled-release applications.
  • Biological Activity : While the cytotoxic compound in shows direct anticancer effects, the gastric acid inhibitors in highlight how piperidine/acetate hybrids can target specific physiological pathways. The target compound’s bioactivity remains unexplored but could align with these trends.

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